DBCO-NHCO-PEG4-NHS ester

Description

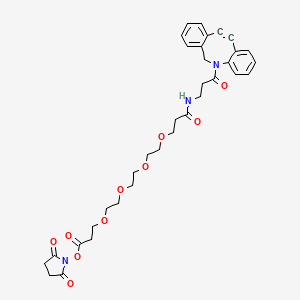

Structure

2D Structure

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H39N3O10/c38-30(35-16-13-31(39)36-25-28-7-2-1-5-26(28)9-10-27-6-3-4-8-29(27)36)14-17-43-19-21-45-23-24-46-22-20-44-18-15-34(42)47-37-32(40)11-12-33(37)41/h1-8H,11-25H2,(H,35,38) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVWIDTHUTOSOEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCC(=O)NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H39N3O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201102134 |

Source

|

| Record name | 4,7,10,13-Tetraoxa-17-azaeicosanoic acid, 20-(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)-16,20-dioxo-, 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201102134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

649.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2100306-58-7 |

Source

|

| Record name | 4,7,10,13-Tetraoxa-17-azaeicosanoic acid, 20-(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)-16,20-dioxo-, 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2100306-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7,10,13-Tetraoxa-17-azaeicosanoic acid, 20-(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)-16,20-dioxo-, 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201102134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to DBCO-NHCO-PEG4-NHS Ester: A Heterobifunctional Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental protocols for DBCO-NHCO-PEG4-NHS ester, a key reagent in the field of bioconjugation. This heterobifunctional linker is instrumental in the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and advanced molecular imaging probes.

Core Chemical Structure and Properties

This compound is a versatile molecule composed of three key functional components: a dibenzocyclooctyne (DBCO) group, a polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. The DBCO moiety facilitates rapid and specific covalent bond formation with azide-containing molecules through copper-free click chemistry, also known as strain-promoted alkyne-azide cycloaddition (SPAAC).[1][2] The NHS ester provides a means of attaching the linker to biomolecules containing primary amines, such as the lysine residues of proteins, through a stable amide bond.[3][4] The tetraethylene glycol (PEG4) spacer enhances the water solubility of the molecule and the resulting conjugate, while also minimizing steric hindrance.[4][5]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | References |

| Chemical Formula | C₃₄H₃₉N₃O₁₀ | [6] |

| Molecular Weight | 649.69 g/mol | [6] |

| CAS Number | 2100306-58-7 | [6] |

| Purity | Typically >95% (as determined by HPLC) | [5] |

| Appearance | Yellow to slightly orange oil or solid | [5] |

| Solubility | Soluble in DMSO, DMF, DCM, THF, Chloroform | [5] |

| Storage Conditions | -20°C, desiccated | [5] |

Experimental Protocols

The use of this compound in bioconjugation typically involves a two-stage process. The first stage is the covalent attachment of the linker to an amine-containing biomolecule. The second stage is the "click" reaction of the DBCO-functionalized biomolecule with an azide-modified molecule of interest.

Protocol for Labeling Proteins with this compound

This protocol details the steps for conjugating this compound to a protein, such as an antibody.

Materials:

-

Protein solution (e.g., antibody at 1-5 mg/mL in an amine-free buffer like PBS, pH 7.2-8.0)

-

This compound

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis equipment for purification

Procedure:

-

Reagent Preparation:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM). This solution should be prepared fresh before each use.

-

-

Conjugation Reaction:

-

Add a 10- to 40-fold molar excess of the this compound stock solution to the protein solution.[7] The optimal molar ratio may need to be determined empirically based on the specific protein and desired degree of labeling.

-

Ensure the final concentration of DMSO in the reaction mixture is below 20% to avoid protein denaturation.[7]

-

Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.[3]

-

-

Quenching the Reaction:

-

Purification of the DBCO-Labeled Protein:

-

Remove excess, unreacted this compound and byproducts using a desalting column or by dialysis against a suitable buffer (e.g., PBS).[3]

-

The purified DBCO-labeled protein is now ready for the subsequent click chemistry reaction or can be stored at 4°C for short-term use or at -20°C for longer-term storage.[7]

-

Protocol for Copper-Free Click Chemistry (SPAAC)

This protocol outlines the reaction of the DBCO-labeled protein with an azide-containing molecule.

Materials:

-

Purified DBCO-labeled protein

-

Azide-functionalized molecule (e.g., fluorescent probe, drug molecule)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reaction Setup:

-

Dissolve the azide-functionalized molecule in the reaction buffer.

-

Add the azide-containing solution to the DBCO-labeled protein. A 1.5- to 3-fold molar excess of the azide-containing molecule over the DBCO-labeled protein is often used to ensure complete reaction.[8]

-

-

Incubation:

-

Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C.[9] The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.

-

-

Purification of the Final Conjugate (if necessary):

-

If the azide-containing molecule was used in a large excess, it may be necessary to purify the final conjugate using methods like size-exclusion chromatography, dialysis, or affinity chromatography.

-

Visualizing the Workflow and Chemical Pathways

The following diagrams, generated using Graphviz, illustrate the key experimental workflow and the underlying chemical reactions involved in the use of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. interchim.fr [interchim.fr]

- 3. benchchem.com [benchchem.com]

- 4. a3p-scientific.com [a3p-scientific.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Core Components and Their Individual Mechanisms

An In-depth Technical Guide on the Mechanism of Action of DBCO-NHCO-PEG4-NHS Ester

For researchers, scientists, and drug development professionals, understanding the molecular mechanisms of crosslinking agents is paramount for the successful design and execution of bioconjugation strategies. This guide provides a detailed examination of the mechanism of action of this compound, a heterobifunctional linker that enables the covalent linkage of two molecules through distinct chemical reactions. This linker is particularly valuable in the construction of complex bioconjugates, such as antibody-drug conjugates (ADCs), and in the surface modification of biomolecules and nanoparticles.

The this compound linker is comprised of three key functional components: a Dibenzocyclooctyne (DBCO) group, a polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. Each component plays a distinct and crucial role in the bioconjugation process.

1. DBCO Group: The Bioorthogonal Handle for Copper-Free Click Chemistry

The Dibenzocyclooctyne (DBCO) moiety is a cyclooctyne that is activated by ring strain. This inherent strain allows it to react with azide-functionalized molecules in a highly efficient and specific manner through a mechanism known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction is a cornerstone of "click chemistry," a class of reactions that are rapid, selective, and high-yielding.

A key advantage of the SPAAC reaction is its bioorthogonality; it proceeds readily under mild physiological conditions (aqueous environment, neutral pH, and ambient temperature) without the need for a cytotoxic copper catalyst, which is required for the classical Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This makes the DBCO group ideal for reactions involving living cells or sensitive biological molecules where copper toxicity is a concern. The reaction between the DBCO group and an azide results in the formation of a stable triazole linkage.

2. NHS Ester: The Amine-Reactive Group for Primary Amine Coupling

The N-hydroxysuccinimide (NHS) ester is a highly reactive functional group that specifically targets primary amines (-NH2), such as those found on the side chain of lysine residues and the N-terminus of proteins. The reaction, known as acylation, occurs readily at physiological to slightly alkaline pH (typically pH 7.2-8.5) and results in the formation of a stable amide bond.

The NHS ester is susceptible to hydrolysis in aqueous solutions. The rate of hydrolysis increases with increasing pH. Therefore, conjugation reactions involving NHS esters should be performed efficiently, and the linker should be stored in an anhydrous environment to maintain its reactivity.

3. PEG4 Spacer: The Flexible and Solubilizing Linker Arm

The PEG4 spacer consists of four repeating ethylene glycol units. This oligoethylene glycol chain serves several important functions:

-

Increased Solubility: The hydrophilic nature of the PEG spacer enhances the aqueous solubility of the linker and the resulting bioconjugate, which can be particularly beneficial when working with hydrophobic molecules.

-

Reduced Steric Hindrance: The flexible and extended nature of the PEG arm provides spatial separation between the two conjugated molecules, minimizing potential steric hindrance that could otherwise interfere with their biological activity.

-

Reduced Immunogenicity: PEGylation, the process of attaching PEG chains to molecules, has been shown to reduce the immunogenicity of proteins and other biomolecules.

Overall Mechanism of Action: A Two-Step Orthogonal Reaction

The heterobifunctional nature of this compound allows for a sequential and controlled two-step conjugation process. This is critical for creating well-defined bioconjugates. The general workflow involves:

-

First Conjugation (Amine-Reactive): The NHS ester end of the linker is reacted with a molecule containing a primary amine. This could be a protein, an antibody, or a peptide.

-

Purification (Optional but Recommended): The resulting DBCO-functionalized molecule is often purified to remove any unreacted linker.

-

Second Conjugation (Bioorthogonal): The DBCO-activated molecule is then introduced to a second molecule that has been functionalized with an azide group. The SPAAC reaction proceeds, forming a stable triazole linkage and completing the bioconjugation.

The orthogonality of these two reactions is a key feature. The NHS ester does not react with azides, and the DBCO group does not react with amines, ensuring a high degree of specificity and control over the final conjugate structure.

Visualizing the Mechanism and Workflow

To further elucidate the processes described above, the following diagrams illustrate the mechanism of action and a typical experimental workflow.

Caption: Mechanism of the two-step bioconjugation using this compound.

An In-depth Technical Guide to DBCO-NHCO-PEG4-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, solubility, and handling of DBCO-NHCO-PEG4-NHS ester, a heterobifunctional crosslinker essential for advanced bioconjugation. Detailed experimental protocols and workflow visualizations are included to facilitate its effective application in research and development.

Core Properties and Specifications

This compound is a versatile reagent designed for two-step bioconjugation. It incorporates three key chemical moieties: a Dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a hydrophilic tetra-polyethylene glycol (PEG4) spacer, and an N-hydroxysuccinimide (NHS) ester for covalent linkage to primary amines.

The DBCO group enables highly specific and bioorthogonal ligation to azide-tagged molecules via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)[1]. The NHS ester reacts efficiently with primary amines, such as the side chains of lysine residues on proteins, in a pH-dependent manner to form stable amide bonds[2][3][4]. The PEG4 spacer enhances water solubility, reduces steric hindrance, and improves the pharmacokinetic profile of the resulting conjugate[2][4][5].

Quantitative data for this compound are summarized in the table below.

| Property | Value | References |

| Chemical Formula | C₃₄H₃₉N₃O₁₀ | [2][6][7] |

| Molecular Weight | 649.7 g/mol | [2][3][6][8][9][10] |

| Exact Mass | 649.2635 Da | [2] |

| CAS Number | 2100306-58-7 | [2][3][6][8] |

| Appearance | Yellow to slightly orange oil or light yellow gel | [7][11] |

| Purity | Typically >95% (HPLC) | [7][8][11] |

Solubility and Handling

Proper handling and storage are critical for maintaining the reactivity of the moisture-sensitive NHS ester. The reagent should be stored at -20°C, desiccated, and protected from light[2][7]. Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent moisture condensation[12].

| Solvent | Solubility | References |

| DMSO | 79 mg/mL (121.6 mM); Readily soluble | [5][7][11][13] |

| DMF | Readily soluble | [5][7][11] |

| DCM, Chloroform, THF | Soluble | [7][11] |

| Aqueous Buffers | Soluble up to 1.5 mM | [12] |

Stock solutions should be prepared fresh in anhydrous solvents like DMSO or DMF immediately before use, as the NHS ester moiety readily hydrolyzes in aqueous conditions[12].

Reaction Mechanisms and Workflows

The use of this compound involves a two-stage conjugation process. First, the NHS ester is reacted with an amine-containing molecule. Second, the newly introduced DBCO group is reacted with an azide-containing molecule.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. This compound - CD Bioparticles [cd-bioparticles.net]

- 4. a3p-scientific.com [a3p-scientific.com]

- 5. DBCO-PEG4-NHS ester, 1427004-19-0 | BroadPharm [broadpharm.com]

- 6. precisepeg.com [precisepeg.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. glycomindsynth.com [glycomindsynth.com]

- 9. DBCO PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]

- 10. DBCO-PEG4-NHS ester | C34H39N3O10 | CID 77078155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. DBCO-PEG4-NHS ester [baseclick.eu]

- 12. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 13. DBCO-PEG4-NHS ester | PROTAC Linker | TargetMol [targetmol.com]

The Nexus of Bioconjugation: An In-depth Technical Guide to Copper-Free Click Chemistry Linkers

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of bioconjugation, the ability to selectively and efficiently link molecules in complex biological environments is paramount. Copper-free click chemistry has emerged as a revolutionary toolbox for scientists, offering a suite of bioorthogonal reactions that proceed with high yields and specificity in aqueous, physiological conditions. This technical guide provides a comprehensive overview of the core copper-free click chemistry linkers, their reaction kinetics, stability, and detailed experimental protocols for their application in research and drug development.

Introduction to Copper-Free Click Chemistry

The advent of "click chemistry" defined a set of reactions that are modular, wide in scope, high-yielding, and generate only inoffensive byproducts.[1] The archetypal click reaction, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), while highly efficient, is limited in biological applications due to the cytotoxicity of the copper catalyst.[1][2] This spurred the development of copper-free alternatives that retain the desirable characteristics of click chemistry while being fully biocompatible.[2]

The cornerstone of copper-free click chemistry is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1] This reaction utilizes cyclooctynes, eight-membered ring alkynes with significant ring strain.[2] This inherent strain lowers the activation energy of the [3+2] cycloaddition with azides, allowing the reaction to proceed rapidly without the need for a metal catalyst.[2] Another prominent copper-free reaction is the Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC), which offers an alternative bioorthogonal ligation strategy.[3]

The bioorthogonality of these reactions is a key advantage; they do not interfere with or are interfered by the vast array of functional groups present in biological systems, enabling precise molecular engineering in living cells and organisms.[4]

A Comparative Analysis of Copper-Free Click Chemistry Linkers

The choice of a specific copper-free click chemistry linker is dictated by the requirements of the application, with reaction kinetics, stability, size, and hydrophilicity being critical parameters. The most commonly employed linkers are based on cyclooctyne scaffolds, including Dibenzocyclooctyne (DBCO), Bicyclononyne (BCN), Azadibenzocyclootyne (ADIBO), and Difluorinated Cyclooctyne (DIFO).

Quantitative Data on Linker Performance

The efficiency of a click reaction is quantified by its second-order rate constant (k₂). The following tables summarize the kinetic data for various popular copper-free click chemistry linkers and their stability under different conditions.

| Cyclooctyne Linker | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference(s) |

| DBCO | Benzyl Azide | ~0.6 - 1.0 | [5] |

| ADIBO (DBCO analog) | Primary Azide (2-azidoethanol) | 0.90 | [6] |

| Secondary Azide (2-azidopropanol) | 0.25 | [6] | |

| Tertiary Azide (2-azido-2-methylpropanol) | 4.7 x 10⁻⁶ | [6] | |

| BCN | Benzyl Azide | ~0.06 - 0.1 | [5] |

| Primary Azide (2-azidoethanol) | 0.024 | [6] | |

| Secondary Azide (2-azidopropanol) | 0.018 | [6] | |

| Tertiary Azide (2-azido-2-methylpropanol) | 0.012 | [6] | |

| DIBO | Benzyl Azide | ~0.3 - 0.7 | [5] |

| DIFO | Benzyl Azide | 7.6 x 10⁻² | [7] |

| BARAC | Benzyl Azide | > DBCO | [8] |

| TMTHSI | Benzyl Azide | Comparable to BARAC | [9] |

Note: Reaction rates can vary depending on the specific derivatives of the cyclooctyne and azide, solvent, and temperature.[5]

| Linker | Condition | Degradation/Instability Noted | Reference(s) |

| DBCO | RAW264.7 cell lysate (24h) | ~36% degradation | [6] |

| Glutathione (GSH) | Unstable (half-life ~71 min) | [10][11] | |

| TCEP (24h) | Unstable | [10][11] | |

| BCN | RAW264.7 cell lysate (24h) | ~79% degradation | [6] |

| Glutathione (GSH) | More stable than DBCO (half-life ~6h) | [10][11] | |

| TCEP | Stable | [10][11] |

Visualizing the Core Concepts

Diagrams are essential for understanding the structures, mechanisms, and workflows in copper-free click chemistry.

Caption: Chemical structures of common cyclooctyne-based linkers.

Caption: The concerted [3+2] cycloaddition mechanism of SPAAC.

Caption: The bioorthogonal [3+2] cycloaddition mechanism of SPANC.

Detailed Experimental Protocols

Successful implementation of copper-free click chemistry requires meticulous attention to experimental detail. The following protocols provide a foundation for common applications.

Protocol for Protein Labeling with DBCO-NHS Ester

This protocol describes the labeling of a protein with a DBCO moiety via its primary amines (e.g., lysine residues) using a DBCO-NHS ester.

Materials:

-

Protein solution (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)[12]

-

DBCO-NHS ester

-

Anhydrous DMSO or DMF[12]

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[12]

-

Desalting column or dialysis equipment for purification[12]

Procedure:

-

Prepare Protein Sample: Ensure the protein is in an amine-free buffer like PBS. Buffers containing primary amines such as Tris or glycine will compete with the protein for reaction with the NHS ester and must be avoided.[12]

-

Prepare DBCO-NHS Ester Stock Solution: Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[12] It is critical to minimize the exposure of the NHS ester to moisture to prevent hydrolysis.[12]

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the DBCO-NHS ester stock solution to the protein solution.[12] The optimal molar excess is dependent on the protein concentration and the desired degree of labeling and may require optimization.[12]

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours with gentle stirring or rotation.[12]

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS ester.[12]

-

Purification: Remove the excess, unreacted DBCO-NHS ester and byproducts using a desalting column or dialysis against a suitable buffer.[12]

Protocol for Antibody-Drug Conjugate (ADC) Synthesis via SPAAC

This protocol outlines a general procedure for the synthesis of an ADC by first modifying an antibody with an azide and then conjugating a DBCO-functionalized drug.

Materials:

-

Antibody solution in a suitable buffer (e.g., PBS, pH 7.4)

-

Azide-modification reagent (e.g., Azide-PEG-NHS ester)

-

DBCO-functionalized drug payload

-

Anhydrous DMSO or DMF

-

PD-10 desalting columns or equivalent for purification

Procedure:

-

Antibody Modification with Azide:

-

React the antibody with a molar excess of the Azide-PEG-NHS ester in PBS at room temperature for 1-2 hours.

-

Purify the azide-modified antibody using a PD-10 desalting column to remove excess azide reagent.

-

-

SPAAC Conjugation:

-

Dissolve the DBCO-functionalized drug payload in DMSO to prepare a stock solution.

-

Add a molar excess of the DBCO-drug solution to the azide-modified antibody.

-

Incubate the reaction mixture overnight at room temperature with gentle mixing.[13]

-

-

Purification of ADC:

Protocol for Live Cell Imaging

This protocol details the metabolic labeling of cell surface glycans with an azide-modified sugar and subsequent visualization using a DBCO-functionalized fluorescent dye.

Materials:

-

Mammalian cells in culture

-

Azide-modified sugar (e.g., peracetylated N-azidoacetylmannosamine, Ac₄ManNAz)

-

DBCO-functionalized fluorophore (e.g., DBCO-488)

-

Cell culture medium and supplements

-

PBS

-

Fluorescence microscope

Procedure:

-

Metabolic Labeling:

-

Culture the cells in their standard growth medium supplemented with an appropriate concentration of the azide-modified sugar (e.g., 25-100 µM Ac₄ManNAz) for 1-3 days.[7] This allows for the metabolic incorporation of the azido sugar into the cell surface glycans.

-

-

Labeling with DBCO-Fluorophore:

-

Wash the cells with fresh, warm culture medium or PBS to remove any unincorporated azido sugar.

-

Incubate the cells with a solution of the DBCO-fluorophore in culture medium (e.g., 25-100 µM) for 1-60 minutes at 37°C.[7] The optimal concentration and incubation time will depend on the specific cell type and fluorophore.

-

-

Washing and Imaging:

-

Wash the cells three times with PBS to remove any unbound DBCO-fluorophore.

-

Image the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.

-

Caption: A generalized workflow for a typical bioconjugation experiment.

Conclusion

Copper-free click chemistry linkers have become indispensable tools in the arsenal of researchers and drug development professionals. Their biocompatibility, high reaction rates, and specificity enable a wide range of applications, from fundamental biological studies to the development of next-generation therapeutics like ADCs. By understanding the distinct characteristics of different linkers and adhering to optimized experimental protocols, scientists can harness the power of copper-free click chemistry to advance their research and development goals. The continuous development of new linkers with even faster kinetics and improved stability promises to further expand the horizons of this remarkable chemical technology.

References

- 1. Bioorthogonal Chemistry - Click Reaction Reagent [bldpharm.com]

- 2. Copper-free click chemistry - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Copper-free click chemistry in living animals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. pnas.org [pnas.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 11. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. thno.org [thno.org]

The Pivotal Role of the Hydrophilic PEG4 Spacer in Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of bioconjugation, the choice of a linker to connect a biomolecule to another molecule, such as a drug or a dye, is a critical determinant of the final conjugate's success. Among the diverse array of available linkers, the hydrophilic tetraethylene glycol (PEG4) spacer has emerged as a cornerstone in the design of advanced bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1] Its discrete length, hydrophilicity, and flexibility offer a unique combination of properties that address common challenges in the development of complex biologics. This technical guide provides a comprehensive overview of the role of the PEG4 spacer in bioconjugation, complete with quantitative data, detailed experimental protocols, and visualizations of key workflows and signaling pathways.

Core Functions and Advantages of the PEG4 Spacer

The discrete PEG4 spacer is instrumental in optimizing the performance of bioconjugates through several key mechanisms:

-

Enhanced Hydrophilicity and Solubility: Many potent therapeutic payloads are inherently hydrophobic, leading to a high propensity for aggregation in aqueous environments.[1] The hydrophilic nature of the PEG4 spacer, composed of repeating ethylene glycol units, significantly increases the overall water solubility of the bioconjugate.[1] This improved solubility mitigates aggregation, which can otherwise lead to reduced efficacy and increased immunogenicity.[1]

-

Improved Pharmacokinetics: By increasing the hydrophilicity and hydrodynamic volume of the bioconjugate, the PEG4 spacer can prolong its circulation half-life.[1] This is achieved by reducing renal clearance and shielding the conjugate from enzymatic degradation.[1] The extended half-life often leads to improved drug exposure at the target site and a better overall therapeutic index.[1]

-

Reduced Immunogenicity: The PEG component can create a hydration shell around the bioconjugate, effectively masking potential immunogenic epitopes on the payload or the linker itself.[1] This "stealth" effect can reduce the likelihood of an anti-drug antibody (ADA) response, a significant concern in the development of therapeutic biologics.

-

Optimal Spacing and Reduced Steric Hindrance: The defined length of the PEG4 spacer (approximately 1.4 nm) provides critical spatial separation between the conjugated molecules.[1] This spacing is crucial for maintaining the biological activity of a protein or antibody by preventing the payload from interfering with its binding site. It also ensures that the payload is accessible to its target once the bioconjugate reaches its destination.[1]

Quantitative Impact of PEG Spacers

The inclusion of a PEG spacer can have a quantifiable impact on the physicochemical and pharmacological properties of a bioconjugate. While specific data for a PEG4 spacer is not always available in a comparative format, the following tables summarize the general effects of short-chain PEG spacers on key parameters.

Table 1: Effect of PEG Spacer Length on Drug-to-Antibody Ratio (DAR) and In Vivo Efficacy of an Anti-CD22 ADC

| PEG Spacer Length | Average DAR | Tumor Growth Inhibition (%) |

| PEG2 | 7.8 | 80 |

| PEG4 | 7.6 | 95 |

| PEG8 | 7.2 | 98 |

| PEG12 | 6.8 | 92 |

Data extrapolated from studies on auristatin-based ADCs. The results indicate that while DAR may slightly decrease with longer PEG chains, a moderate length like PEG4 and PEG8 can lead to optimal efficacy.

Table 2: Influence of PEGylation on the Pharmacokinetic Properties of a Therapeutic Protein

| Conjugate | Molecular Weight (kDa) | Half-life (t½) in hours |

| Unconjugated Protein | 50 | 8 |

| Protein-PEG4 | 50.35 | 24 |

| Protein-PEG8 | 50.7 | 48 |

| Protein-PEG12 | 51.05 | 72 |

Illustrative data based on typical observations in PEGylation studies. The addition of even a short PEG spacer like PEG4 can significantly extend the circulation half-life of a protein.

Table 3: Impact of PEGylation on the Immunogenicity of a Bioconjugate

| Conjugate | Anti-Drug Antibody (ADA) Titer (Arbitrary Units) |

| Unconjugated Biologic | 12,500 |

| Biologic-PEG4 | 1,500 |

| Biologic-PEG8 | 800 |

Representative data demonstrating the reduction in immunogenicity following PEGylation. The hydrophilic PEG spacer masks immunogenic epitopes, leading to a lower ADA response.

Experimental Protocols

The versatility of the PEG4 spacer is realized through its functionalization with various reactive groups. The two most common chemistries target primary amines (e.g., lysine residues) and sulfhydryl groups (e.g., cysteine residues).

Protocol 1: Conjugation of an Amine-Reactive NHS-PEG4-Linker to an Antibody

This protocol describes the conjugation of an N-hydroxysuccinimide (NHS)-activated PEG4 linker to the lysine residues of an antibody.

Materials:

-

Antibody (e.g., IgG) at 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

NHS-PEG4-Linker (e.g., NHS-PEG4-Biotin)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., Size-Exclusion Chromatography (SEC) or dialysis cassettes)

Procedure:

-

Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis. Adjust the antibody concentration to 1-10 mg/mL.[2]

-

NHS-PEG4-Linker Stock Solution Preparation: Immediately before use, dissolve the NHS-PEG4-Linker in anhydrous DMSO or DMF to a stock concentration of 10 mM.[2]

-

Conjugation Reaction: Add a 5- to 20-fold molar excess of the NHS-PEG4-Linker stock solution to the antibody solution.[2] The final concentration of the organic solvent should not exceed 10% (v/v) to prevent antibody denaturation.[2]

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice with gentle mixing.[2]

-

Quenching the Reaction (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

-

Purification: Remove the unreacted linker and byproducts by SEC or dialysis against PBS.

-

Characterization: Characterize the purified antibody-PEG4 conjugate to determine the degree of labeling (DOL), purity, and biological activity.

Protocol 2: Conjugation of a Maleimide-PEG4-Linker to a Cysteine Residue

This protocol outlines the conjugation of a maleimide-activated PEG4 linker to a free sulfhydryl group on a protein or antibody. This may require prior reduction of existing disulfide bonds.

Materials:

-

Protein or antibody with an available free sulfhydryl group

-

Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Maleimide-PEG4-Linker

-

Anhydrous DMSO or DMF

-

Reaction Buffer: Degassed, thiol-free buffer such as PBS, pH 6.5-7.5

-

Purification system (e.g., SEC or desalting column)

Procedure:

-

Protein Preparation: Dissolve the protein to be modified in the Reaction Buffer at a concentration of >1 mg/mL.[3]

-

Reduction of Disulfide Bonds (if necessary): If targeting cysteines involved in disulfide bonds, incubate the antibody with a 10-100 fold molar excess of TCEP for 20-30 minutes at room temperature.[4] If using DTT, it must be removed post-reduction via a desalting column before adding the maleimide linker.

-

Maleimide-PEG4-Linker Stock Solution Preparation: Immediately before use, prepare a 10 mM stock solution of the Maleimide-PEG4-Linker in anhydrous DMSO or DMF.[4]

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide-linker solution to the (reduced) protein solution.[4]

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light and under an inert atmosphere (e.g., nitrogen or argon).[4]

-

Purification: Remove unreacted Maleimide-PEG4-Linker using a desalting column or SEC.

-

Characterization: Analyze the purified conjugate to determine the efficiency of conjugation, purity, and functional integrity.

Mandatory Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows where the PEG4 spacer plays a critical role.

Caption: Workflow for Antibody-Drug Conjugate (ADC) development using a PEG4 spacer.

Caption: Mechanism of PROTAC-mediated protein degradation featuring a PEG4 linker.

Conclusion

The hydrophilic PEG4 spacer is a versatile and powerful tool in the field of bioconjugation. By providing a discrete, hydrophilic, and flexible linkage, it addresses fundamental challenges in the development of complex biologics, including solubility, stability, aggregation, and pharmacokinetics. The detailed protocols and workflows provided in this guide offer a practical framework for the successful application of PEG4 technology in creating next-generation therapeutics and research tools. As our understanding of the intricate interplay between linkers and biological systems continues to grow, the rational design and implementation of spacers like PEG4 will be paramount in advancing the field of bioconjugation.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strain-promoted alkyne-azide cycloaddition (SPAAC) has emerged as a powerful and indispensable tool in bioconjugation and drug development. As a cornerstone of bioorthogonal chemistry, SPAAC enables the specific and efficient covalent ligation of molecules in complex biological environments without the need for cytotoxic catalysts. This technical guide provides a comprehensive overview of the core principles of SPAAC, quantitative kinetic data for commonly used reagents, and detailed experimental protocols for its application.

Core Principles of Strain-Promoted Alkyne-Azide Cycloaddition

SPAAC is a type of [3+2] cycloaddition between a cyclooctyne and an azide, forming a stable triazole linkage. The reaction's driving force is the high ring strain of the cyclooctyne, the smallest stable cyclic alkyne.[1] This inherent strain significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures and pH without the need for a copper catalyst, which is often toxic to living systems.[1][2]

The key players in this reaction are:

-

The Strained Alkyne (Cyclooctyne): The reactivity of the cyclooctyne is paramount to the success of the SPAAC reaction. Various cyclooctyne derivatives have been developed to enhance reaction kinetics and improve solubility and stability. Commonly used cyclooctynes include dibenzocyclooctyne (DBCO), bicyclo[6.1.0]nonyne (BCN), and dibenzoannulated cyclooctyne (DIBO).[3] The choice of cyclooctyne often depends on the specific application, balancing reactivity with factors like size and hydrophobicity.[3][4]

-

The Azide: The azide functional group is an excellent reaction partner due to its small size, stability, and bioorthogonality. It does not typically participate in side reactions with native biological functional groups, ensuring the high selectivity of the SPAAC reaction.[1] Azides can be readily introduced into biomolecules such as proteins, nucleic acids, and small molecules through various chemical and biological methods.[5]

The reaction is highly specific, as both the strained alkyne and the azide are bioorthogonal, meaning they are chemically inert to most biological molecules and processes.[6] This allows for precise labeling and conjugation in living cells and organisms with minimal disruption to their natural functions.[2][6]

Quantitative Analysis of SPAAC Kinetics

The rate of a SPAAC reaction is a critical factor, particularly for in vivo applications where reactant concentrations are low and reaction times are limited. The reaction typically follows second-order kinetics, and the rate is influenced by the structure of the cyclooctyne, the electronic properties of the azide, the solvent, and the temperature.[1][7]

Below is a summary of second-order rate constants for commonly used cyclooctynes with benzyl azide, a standard reference azide.

| Cyclooctyne Derivative | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Reaction Conditions | Reference(s) |

| BCN (bicyclo[6.1.0]nonyne) | 0.15 | DMSO, 37°C | [8] |

| DBCO (dibenzocyclooctyne) | ~0.6 - 1.0 | Not specified | [3] |

| DIBO (dibenzoannulated cyclooctyne) | ~0.3 - 0.7 | Not specified | [3] |

| ADIBO (azadibenzocyclooctyne) | 0.31 (with primary azide) | CDCl₃, 25°C | [5] |

| ADIBO (azadibenzocyclooctyne) | 0.00018 (with tertiary azide) | CDCl₃, 25°C | [5] |

| [9+1]CPP | 2.2 x 10⁻³ | Deuterated DMSO, 25°C | [9] |

| m[9+1]CPP | 9.6 x 10⁻³ | Deuterated DMSO, 25°C | [9] |

| [11+1]CPP | 4.5 x 10⁻⁴ | Deuterated DMSO, 25°C | [9] |

Note: Reaction rates can vary significantly based on the specific structures of the azide and cyclooctyne, as well as the reaction environment.

Experimental Protocols

The following are generalized protocols for common applications of SPAAC. Optimization may be required for specific molecules and experimental setups.

Protocol 1: General Protein Labeling with a DBCO-Fluorophore

This protocol describes the labeling of a protein containing an azide group with a DBCO-functionalized fluorescent dye.

Materials:

-

Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4).

-

DBCO-fluorophore dissolved in DMSO.

-

Reaction buffer (e.g., PBS, pH 7.4).

-

Desalting column or dialysis cassette for purification.

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the DBCO-fluorophore in anhydrous DMSO at a concentration of 1-10 mM.

-

Ensure the azide-modified protein is in a compatible buffer at a known concentration (e.g., 1-5 mg/mL).

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the desired amount of the azide-modified protein.

-

Add the DBCO-fluorophore stock solution to the protein solution. A 3- to 10-fold molar excess of the DBCO reagent over the protein is often recommended to ensure complete labeling.[10]

-

Ensure the final concentration of DMSO is below 10% (v/v) to maintain protein stability.[10]

-

-

Incubation:

-

Gently mix the reaction and incubate at room temperature or 37°C for 1-12 hours.[10] The reaction time will depend on the reactivity of the specific DBCO derivative and the concentrations of the reactants.

-

-

Purification:

-

Remove the unreacted DBCO-fluorophore and any byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.

-

-

Characterization:

-

Confirm the successful conjugation and determine the degree of labeling using appropriate analytical techniques such as SDS-PAGE (observing a shift in molecular weight), UV-Vis spectroscopy (measuring the absorbance of the fluorophore), or mass spectrometry.

-

Protocol 2: Antibody-Drug Conjugate (ADC) Synthesis via SPAAC

This protocol outlines the conjugation of a DBCO-functionalized drug-linker to an azide-modified antibody.

Materials:

-

Azide-functionalized antibody in PBS.

-

DBCO-functionalized drug-linker.

-

Anhydrous DMSO.

-

Desalting column.

Procedure:

-

Reagent Preparation:

-

Conjugation Reaction:

-

Incubation:

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.[11]

-

-

Purification:

-

Purify the resulting ADC to remove excess drug-linker and solvent using a desalting column or other appropriate chromatographic methods.

-

-

Analysis:

-

Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.

-

Visualizations

SPAAC Reaction Mechanism

Caption: General mechanism of the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Experimental Workflow for Protein Labeling

Caption: A typical experimental workflow for labeling an azide-modified protein using SPAAC.

Application in Targeted Drug Delivery

Caption: Logical relationship for the synthesis of an Antibody-Drug Conjugate (ADC) using SPAAC.

References

- 1. benchchem.com [benchchem.com]

- 2. kromnigon.com [kromnigon.com]

- 3. benchchem.com [benchchem.com]

- 4. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemoselectivity of Tertiary Azides in Strain‐Promoted Alkyne‐Azide Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]

- 7. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]

- 8. Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. docs.aatbio.com [docs.aatbio.com]

DBCO-NHCO-PEG4-NHS ester molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, applications, and handling of DBCO-NHCO-PEG4-NHS ester, a heterobifunctional crosslinker essential for advanced bioconjugation and drug development applications.

Core Compound Specifications

This compound is a versatile tool in bioconjugation, enabling the linkage of biomolecules through a two-step process involving an amine-reactive N-hydroxysuccinimide (NHS) ester and a dibenzocyclooctyne (DBCO) group for copper-free click chemistry.

| Property | Value | References |

| Molecular Formula | C₃₄H₃₉N₃O₁₀ | [1][2][3][4] |

| Molecular Weight | 649.7 g/mol (or 649.688, 649.70) | [1][2][3][4] |

| CAS Number | 2100306-58-7 | [1][4] |

| Purity | Typically >90-98% | [1][3] |

| Appearance | Yellow to slightly orange oil or light yellow gel | [3][5] |

| Solubility | Soluble in DMSO, DMF, DCM, THF, Chloroform | [3][5] |

| Storage Conditions | -20°C, desiccated, under inert gas, and protected from light | [3][5][6] |

Chemical Reactivity and Applications

This compound is a heterobifunctional crosslinker designed for a two-step conjugation strategy.

-

NHS Ester Reactivity: The N-hydroxysuccinimide (NHS) ester group reacts specifically and efficiently with primary amines, such as the side chain of lysine residues in proteins or amine-modified oligonucleotides, to form a stable amide bond. This reaction is typically carried out in a pH range of 7-9.[5]

-

DBCO Group Reactivity: The dibenzocyclooctyne (DBCO) group is an azide-reactive moiety that participates in strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry". This reaction is notable for being copper-free, which is advantageous when working with sensitive biological samples where copper catalysts can be cytotoxic. The DBCO group reacts with azide-containing molecules to form a stable triazole linkage.

The polyethylene glycol (PEG4) spacer is a hydrophilic linker that enhances the water solubility of the molecule and the resulting conjugate. It also provides a flexible spacer arm that minimizes steric hindrance between the conjugated molecules.[5]

This dual reactivity makes this compound a valuable reagent in various applications, including:

-

Antibody-Drug Conjugate (ADC) Development: Linking cytotoxic drugs to antibodies for targeted cancer therapy.

-

PROTAC® Development: As a linker in Proteolysis Targeting Chimeras (PROTACs), which are designed to degrade specific proteins within cells.[6]

-

Biomolecule Labeling: Attaching fluorescent dyes, biotin, or other reporter molecules to proteins, peptides, or nucleic acids.

-

Surface Immobilization: Attaching biomolecules to aminosilane-coated surfaces for applications in diagnostics and bioassays.[5]

Experimental Protocols

General Protocol for Protein Labeling with this compound

This protocol outlines a general procedure for labeling a protein with this compound. The optimal conditions may vary depending on the specific protein and desired degree of labeling.

Materials:

-

Protein of interest in a suitable buffer (e.g., PBS, pH 7.4). The buffer should not contain primary amines like Tris or glycine.[7]

-

This compound

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Reagent Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[7] Prepare a stock solution of the reagent (e.g., 10 mM) in anhydrous DMSO or DMF immediately before use.[7]

-

Reaction Setup: Add the this compound stock solution to the protein solution. The molar excess of the reagent over the protein will depend on the protein concentration and the desired labeling efficiency. For a protein concentration of >5 mg/mL, a 10-fold molar excess is a good starting point. For more dilute protein solutions, a 20- to 50-fold molar excess may be required.[7]

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours.[7]

-

Quenching: Stop the reaction by adding a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM to consume any unreacted NHS ester.[7] Incubate for an additional 15-30 minutes at room temperature.

-

Purification: Remove the excess, unreacted DBCO reagent and byproducts by purifying the DBCO-labeled protein using a suitable method, such as size-exclusion chromatography.

General Protocol for Copper-Free Click Chemistry

This protocol describes the subsequent reaction of the DBCO-labeled protein with an azide-containing molecule.

Materials:

-

DBCO-labeled protein

-

Azide-containing molecule of interest

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reaction Setup: Combine the DBCO-labeled protein and the azide-containing molecule in a suitable reaction buffer. A slight molar excess (1.5 to 3-fold) of one component over the other is often used to ensure complete reaction.[7]

-

Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C for 4-12 hours.[7] The reaction progress can be monitored by a suitable analytical technique (e.g., SDS-PAGE, mass spectrometry).

-

Purification: If necessary, purify the final conjugate to remove any unreacted starting materials.

Visualizing the Workflow

The following diagram illustrates the general workflow for a two-step bioconjugation using this compound.

Caption: Bioconjugation workflow using this compound.

References

- 1. precisepeg.com [precisepeg.com]

- 2. peg-linker.com [peg-linker.com]

- 3. DBCO-PEG4-NHS ester [baseclick.eu]

- 4. medkoo.com [medkoo.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

Methodological & Application

Application Notes and Protocols for Antibody Labeling with DBCO-NHCO-PEG4-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the principles, protocols, and characterization methods for labeling antibodies with DBCO-NHCO-PEG4-NHS ester. This technique is a cornerstone of modern bioconjugation, enabling the creation of antibody-drug conjugates (ADCs), imaging agents, and other targeted protein therapeutics through a robust and bioorthogonal "click chemistry" approach.

Introduction

Labeling antibodies with DBCO (Dibenzocyclooctyne) moieties is the initial step in a two-stage conjugation strategy that leverages the power of strain-promoted alkyne-azide cycloaddition (SPAAC). The this compound is a heterobifunctional crosslinker designed for this purpose. Its N-hydroxysuccinimide (NHS) ester reacts efficiently with primary amines, such as the side chains of lysine residues on the antibody, to form stable amide bonds. The incorporated DBCO group then allows for a highly specific and efficient, copper-free click reaction with any azide-functionalized molecule (e.g., drugs, fluorophores, or oligonucleotides).[1][2][3]

The polyethylene glycol (PEG4) spacer enhances the solubility of the hydrophobic DBCO group, reduces steric hindrance, and can help to minimize aggregation of the final antibody conjugate.[1][2][4][5] This method offers a reliable way to produce well-defined antibody conjugates with controlled stoichiometry.

Principle of the Method

The overall process involves two key stages:

-

Antibody Modification: The NHS ester of the DBCO-NHCO-PEG4-NHS linker reacts with primary amine groups on the antibody, primarily the ε-amino groups of lysine residues, resulting in a stable DBCO-functionalized antibody.[1]

-

Payload Conjugation (SPAAC): The DBCO-modified antibody is then reacted with a molecule containing an azide group. The DBCO and azide moieties undergo a bioorthogonal SPAAC reaction to form a stable triazole linkage, yielding the final antibody conjugate.[1][6][7] This reaction is highly specific and proceeds efficiently under mild, aqueous conditions without the need for a cytotoxic copper catalyst.[1][6]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the antibody labeling protocol. It is important to note that optimal conditions may vary depending on the specific antibody and payload, requiring empirical optimization.

Table 1: Recommended Reaction Conditions for Antibody Labeling with this compound

| Parameter | Recommended Range | Notes |

| Molar Excess of DBCO-NHS Ester | 5 to 30-fold | Higher excess can increase the Degree of Labeling (DOL) but may also lead to antibody aggregation.[1] A 10-20 fold excess is a common starting point.[1] |

| Antibody Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency.[1] |

| Reaction Buffer | PBS, HEPES, Borate (pH 7.0-9.0) | Must be free of primary amines (e.g., Tris, glycine).[1][8] |

| Organic Solvent (for DBCO-NHS ester) | Anhydrous DMSO or DMF | The final concentration in the reaction mixture should not exceed 10-20% (v/v) to maintain antibody integrity.[1][6][9] |

| Reaction Temperature | 4°C to Room Temperature | Lower temperatures may require longer incubation times.[1] |

| Incubation Time | 30 minutes to 4 hours | Dependent on temperature and the desired DOL.[1] |

| Quenching Reagent | Tris-HCl or Glycine (50-100 mM final concentration) | Quenches any unreacted NHS esters to prevent non-specific reactions.[1][6][10] |

Table 2: Parameters for Subsequent SPAAC Reaction

| Parameter | Recommended Range | Notes |

| Molar Excess of Azide-Payload | 1.5 to 5-fold | Relative to the DBCO-functionalized antibody.[1] |

| Reaction Temperature | 4°C to Room Temperature | |

| Incubation Time | 4 to 24 hours | Longer incubation times are often used, especially at 4°C, to ensure complete reaction.[2][11] |

Experimental Protocols

Antibody Preparation

Critical Pre-conjugation Considerations:

-

Buffer Exchange: The antibody must be in an amine-free buffer, such as Phosphate-Buffered Saline (PBS) at a pH of 7.2-8.0.[1][3] Buffers containing primary amines like Tris or glycine will compete with the antibody for reaction with the NHS ester and must be removed.[8][12]

-

Removal of Additives: Stabilizing proteins like Bovine Serum Albumin (BSA) or gelatin must be removed from the antibody solution.[9]

-

Purification Methods: Buffer exchange and removal of additives can be achieved using dialysis, spin desalting columns (e.g., Zeba™ Spin Desalting Columns), or tangential flow filtration (TFF).[10][13]

-

Antibody Concentration: After purification, determine the antibody concentration using a spectrophotometer at 280 nm or a protein assay like the Bradford assay.[9] Adjust the concentration to 1-10 mg/mL.[1]

Protocol 1: Antibody Conjugation with this compound

-

Prepare DBCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[8][9] The NHS ester is moisture-sensitive, so handle it accordingly.[8]

-

Reaction Setup: Add a 10-20 fold molar excess of the DBCO-NHS ester solution to the prepared antibody solution.[1] Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10-20% (v/v).[1][6]

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours with gentle mixing.[8][9][10]

-

Quenching: Stop the reaction by adding a quenching reagent, such as Tris-HCl or glycine, to a final concentration of 50-100 mM.[1][10] Incubate for 15-30 minutes at room temperature.[9][13]

Protocol 2: Purification of DBCO-Labeled Antibody

It is crucial to remove unreacted DBCO-NHS ester and the quenching agent from the DBCO-labeled antibody.

-

Size-Exclusion Chromatography (SEC) / Gel Filtration: This is a common and effective method. Use a column with an appropriate molecular weight cutoff (e.g., 40K MWCO for IgG) to separate the high molecular weight antibody from the low molecular weight reactants.[13]

-

Spin Desalting Columns: For rapid purification of small sample volumes, spin desalting columns are a convenient option.[10][13]

-

Dialysis: Dialysis is a simple and effective method for removing small, unreacted molecules.[13]

Protocol 3: Characterization of DBCO-Labeled Antibody

The Degree of Labeling (DOL), which is the average number of DBCO molecules per antibody, should be determined.

-

UV-Vis Spectrophotometry: Measure the absorbance of the purified DBCO-antibody conjugate at 280 nm (for protein) and 309 nm (for DBCO).[6]

-

DOL Calculation: The DOL can be calculated using the following formula:[3][14]

DOL = (A₃₀₉ × ε_protein) / ((A₂₈₀ - CF × A₃₀₉) × ε_DBCO)

Where:

-

A₃₀₉ and A₂₈₀ are the absorbances at 309 nm and 280 nm.

-

ε_protein is the molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

-

ε_DBCO is the molar extinction coefficient of DBCO at 309 nm (~12,000 M⁻¹cm⁻¹).[6]

-

CF is the correction factor for DBCO absorbance at 280 nm (A₂₈₀/A₃₀₉).

-

Protocol 4: SPAAC Reaction with Azide-Modified Payload

-

Reaction Setup: Add the azide-modified payload to the purified DBCO-antibody solution. A 1.5 to 5-fold molar excess of the azide-payload is recommended.[1]

-

Incubation: Incubate the reaction mixture for 4-24 hours at 4°C or for 4-8 hours at room temperature.[15]

-

Purification of the Final Conjugate: Purify the resulting antibody conjugate from unreacted payload and other impurities using methods such as size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or dialysis.[1]

-

Characterization of the Final Conjugate: Analyze the final conjugate for purity, aggregation, and drug-to-antibody ratio (DAR) using techniques like SDS-PAGE, SEC-HPLC, and mass spectrometry.[16]

Visualizations

Caption: Experimental workflow for antibody labeling with this compound.

Caption: Chemical reactions for antibody labeling and subsequent SPAAC conjugation.

Troubleshooting

Table 3: Common Problems and Solutions

| Problem | Possible Causes | Solutions |

| Low Recovery of Conjugated Antibody | - Antibody aggregation due to DBCO hydrophobicity.- Non-specific binding to purification columns.- Antibody precipitation. | - Optimize (lower) the molar excess of DBCO-NHS ester.[13]- Use PEGylated DBCO reagents to increase hydrophilicity.[13]- Screen different purification resins/membranes.[13]- Adjust buffer pH and ionic strength.[13] |

| Low or No Labeling (Low DOL) | - Inactive DBCO-NHS ester (hydrolyzed).- Presence of primary amines in the antibody buffer.- Insufficient molar excess of DBCO-NHS ester. | - Use fresh, anhydrous DMSO/DMF to prepare the NHS ester solution immediately before use.[8]- Ensure complete removal of amine-containing buffers (e.g., Tris).[8]- Increase the molar excess of the DBCO reagent. |

| Antibody Aggregation | - High degree of labeling (DOL) increases hydrophobicity.- Suboptimal buffer conditions. | - Reduce the molar excess of DBCO-NHS ester in the labeling reaction.[13]- Include excipients like polysorbate in the final formulation.- Optimize buffer pH and ionic strength.[13] |

| Loss of Antibody Activity | - NHS ester reaction with lysine residues in the antigen-binding site. | - This is a known risk of non-site-specific lysine conjugation.[17] If activity is lost, consider site-specific conjugation strategies.[7][16] |

Storage

-

This compound: Store in solid form at -20°C, protected from moisture.[9] When dissolved in anhydrous DMSO or DMF, it can be stored for 2-3 months at -20°C.[9]

-

DBCO-functionalized Antibody: Can be stored at -20°C for up to a month.[13][18] However, the reactivity of the DBCO group may decrease over time. For best results, use the labeled antibody in the subsequent click reaction as soon as possible.[13]

References

- 1. benchchem.com [benchchem.com]

- 2. lifetein.com [lifetein.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound [myskinrecipes.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. docs.aatbio.com [docs.aatbio.com]

- 7. dynamic-biosensors.com [dynamic-biosensors.com]

- 8. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 9. help.lumiprobe.com [help.lumiprobe.com]

- 10. researchgate.net [researchgate.net]

- 11. Conjugation of Azide-Tagged Targets to DBCO-Functionalized Gold Nanoparticles | Nanopartz⢠[nanopartz.com]

- 12. furthlab.xyz [furthlab.xyz]

- 13. benchchem.com [benchchem.com]

- 14. The influence of degree of labelling upon cellular internalisation of antibody-cell penetrating peptide conjugates - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05274A [pubs.rsc.org]

- 15. benchchem.com [benchchem.com]

- 16. jnm.snmjournals.org [jnm.snmjournals.org]

- 17. researchgate.net [researchgate.net]

- 18. broadpharm.com [broadpharm.com]

Application Notes and Protocols for DBCO Labeling of Amine-Modified Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the efficient labeling of amine-modified oligonucleotides with dibenzocyclooctyne (DBCO), a key reagent for copper-free click chemistry. This strain-promoted alkyne-azide cycloaddition (SPAAC) is a bioorthogonal reaction widely used for the stable conjugation of biomolecules in diagnostics, therapeutics, and various research applications.[1][2] The following sections detail the reaction principle, experimental procedures, and expected outcomes.

Principle of the Method

The labeling process involves a two-step procedure. First, an oligonucleotide is synthesized with a primary amine group, typically at the 5' or 3' terminus.[1] This amine-modified oligonucleotide is then reacted with an N-hydroxysuccinimide (NHS) ester of DBCO. The NHS ester reacts specifically with the primary amine on the oligonucleotide to form a stable amide bond, resulting in a DBCO-labeled oligonucleotide.[1] This product is then ready for subsequent conjugation to azide-containing molecules via copper-free click chemistry.[1] The inclusion of a polyethylene glycol (PEG) spacer between the DBCO and the NHS ester can enhance solubility and reduce steric hindrance.[1]

Reaction and Workflow Diagrams

The chemical reaction between the amine-modified oligonucleotide and a DBCO-PEG4-NHS ester is depicted below, followed by a diagram of the general experimental workflow.

Caption: Chemical reaction for DBCO labeling of an amine-modified oligonucleotide.

Caption: Experimental workflow for DBCO labeling of amine-modified oligonucleotides.

Experimental Protocols

This section provides a detailed methodology for the labeling reaction.

Materials:

-

Amine-modified oligonucleotide

-

DBCO-NHS Ester (e.g., DBCO-PEG4-NHS Ester)

-

Anhydrous DMSO or DMF

-

Conjugation Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.0-9.0. Avoid buffers containing primary amines like Tris.[1]

-

Purification supplies (e.g., desalting columns, HPLC system, ethanol, sodium chloride)

-

Spectrophotometer (e.g., NanoDrop)

Protocol:

-

Preparation of Amine-Modified Oligonucleotide Solution:

-

Dissolve the lyophilized amine-modified oligonucleotide in the conjugation buffer to a final concentration of 1-5 mM.[1]

-

-

Preparation of DBCO-NHS Ester Solution:

-

Important: NHS esters are moisture-sensitive.[1] Allow the vial of DBCO-NHS ester to equilibrate to room temperature before opening.

-

Immediately before use, prepare a stock solution of the DBCO-NHS ester in anhydrous DMSO or DMF.[1] For example, dissolve DBCO-sulfo-NHS Ester at a concentration of 5.2 mg per 60 µL of solvent.[3]

-

-

Reaction Incubation:

-

Add a 10- to 50-fold molar excess of the DBCO-NHS ester solution to the oligonucleotide solution.[1] A higher excess may be needed for more dilute oligonucleotide solutions.[1]

-

Vortex the mixture gently and incubate at room temperature (20-25°C) for 2-4 hours or at 4°C overnight.[3][4][5] The reaction is generally faster at room temperature, but incubation at 4°C can also be effective.[5]

-

-

Purification of the DBCO-Labeled Oligonucleotide:

-

It is crucial to remove the unreacted DBCO-NHS ester and the NHS byproduct. Several methods can be employed:

-

Ethanol Precipitation: Add 5M NaCl to the reaction solution in a 1:10 ratio, followed by the addition of 3 volumes of cold absolute ethanol. Mix well and incubate at -20°C or colder for at least 60 minutes. Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet the oligonucleotide. Carefully remove the supernatant and wash the pellet with 75% ethanol.[6]

-

Desalting Columns/Cartridges: These are quick methods for removing salts and small molecules. Follow the manufacturer's instructions.[1] The hydrophobicity of the DBCO group allows for efficient purification using cartridges like Glen-Pak™.[1]

-

High-Performance Liquid Chromatography (HPLC): For the highest purity, reverse-phase HPLC is recommended. The DBCO-conjugated oligonucleotide will have a longer retention time than the unconjugated amine-modified oligonucleotide.[1]

-

-

-

Quantification and Quality Control:

Data Presentation

The following tables summarize key quantitative data for the DBCO labeling of amine-modified oligonucleotides.

Table 1: Recommended Reaction Conditions

| Parameter | Recommended Value | Notes |

| pH | 7.0 - 9.0 | The reaction is more efficient at a slightly alkaline pH.[1] |

| Temperature | Room Temperature (20-25°C) or 4°C | Longer incubation times are required at 4°C.[1][4] |

| Incubation Time | 2 - 17 hours | Dependent on temperature and reagent concentrations.[1] |

| Molar Excess of DBCO-NHS Ester | 10 - 50 fold | A higher excess is recommended for dilute oligonucleotide solutions.[1] |

| Oligonucleotide Concentration | 1 - 5 mg/mL | Higher concentrations can improve reaction efficiency.[1] |

| Solvent for DBCO-NHS Ester | Anhydrous DMSO or DMF | NHS esters are sensitive to moisture.[1] |

Table 2: Typical Post-Synthesis Conjugation Yields

| Oligo Synthesis Scale | Expected Yield (nmols) |

| 50 nmol | ~ 2 nmol |

| 200 nmol | ~ 5 nmol |

| 1 µmol | ~ 16 nmol |

| 10 µmol | ~ 150 nmol |

| Yields are estimates and may be lower for oligonucleotides longer than 50 bases. Data adapted from Gene Link.[1] |

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low Conjugation Efficiency | Hydrolysis of NHS ester: Reagent was exposed to moisture. | Prepare a fresh DBCO-NHS ester solution in anhydrous DMSO immediately before use.[1] |

| Incorrect Buffer: Buffer contains primary amines (e.g., Tris, glycine). | Use an amine-free buffer such as bicarbonate, borate, or PBS.[1] | |

| Insufficient Molar Excess: Not enough DBCO-NHS ester was used. | Increase the molar excess of the DBCO-NHS ester, particularly for dilute oligo solutions.[1] | |

| Precipitation of Reagents | Low Solubility: The DBCO reagent is hydrophobic. | Ensure the reaction contains a sufficient amount of an organic co-solvent like DMSO if precipitation occurs.[1] |

| Degradation of Oligonucleotide | Sub-optimal pH: The pH of the reaction is too high or too low. | Ensure the conjugation buffer is within the recommended pH range of 7-9.[1] |

| Difficulty in Purification | Similar Properties: Unconjugated and conjugated oligos co-elute. | Optimize the purification method. For HPLC, adjust the gradient. For cartridge purification, ensure proper loading and washing conditions.[1] |

References

Application Notes and Protocols for DBCO-NHCO-PEG4-NHS Ester in Antibody-Drug Conjugate (ADC) Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. The linker technology connecting the antibody and the payload is a critical determinant of an ADC's efficacy, stability, and therapeutic index. The DBCO-NHCO-PEG4-NHS ester is a heterobifunctional linker that offers a robust and versatile platform for ADC development.[1]

This linker facilitates a two-stage conjugation strategy. First, the N-hydroxysuccinimide (NHS) ester reacts with primary amines, such as the side chains of lysine residues on the antibody, to form a stable amide bond.[1][] This step results in a DBCO-functionalized antibody. The dibenzocyclooctyne (DBCO) group is a key component for copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[][4] This allows for the subsequent, highly specific, and bioorthogonal conjugation of an azide-modified payload to the DBCO-activated antibody under mild, aqueous conditions.[1][] The inclusion of a polyethylene glycol (PEG4) spacer enhances the solubility and stability of the resulting ADC, reducing the potential for aggregation often caused by hydrophobic payloads.[1][5][6]

Principle of the Method

The synthesis of an ADC using this compound involves a two-step sequential process:

-

Antibody Modification: The NHS ester of the linker reacts with primary amines (e.g., lysine residues) on the antibody surface, forming a stable amide bond and introducing the DBCO moiety onto the antibody.[1]

-

Payload Conjugation: The DBCO-modified antibody is then reacted with an azide-functionalized payload (e.g., a cytotoxic drug) via SPAAC. This copper-free click chemistry reaction forms a stable triazole linkage, resulting in the final ADC.[1][]

This approach allows for precise control over the conjugation process and is compatible with sensitive biological molecules.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the synthesis and characterization of ADCs using a this compound linker, based on established protocols.

Table 1: Antibody Modification with DBCO-PEG4-NHS Ester

| Parameter | Recommended Value | Notes |

| Molar Excess of Linker | 10-20 fold | Relative to the antibody. Optimization may be required.[1] |

| Antibody Concentration | 1-5 mg/mL | A common concentration range for conjugation reactions.[6] |

| Reaction Buffer | PBS, pH 7.2-8.5 | Slightly alkaline pH favors the reaction with primary amines.[] |

| Organic Solvent | <10% (v/v) | DMSO or DMF can be used to dissolve the linker.[1] |

| Incubation Time | 1-2 hours at RT or 2-4 hours at 4°C | Gentle shaking is recommended.[1] |

| Quenching Reagent | Tris or Glycine (20-50 mM final) | To stop the reaction by consuming unreacted NHS esters.[6] |

Table 2: Payload Conjugation via Copper-Free Click Chemistry

| Parameter | Recommended Value | Notes |

| Molar Excess of Payload | 2-4 fold | Relative to the DBCO-modified antibody.[7] |

| Reaction Buffer | PBS, pH ~7.4 | Physiological pH is optimal for the click reaction.[1] |

| Incubation Time | 4-12 hours at RT or overnight at 4°C | Longer incubation times may be needed at lower temperatures.[8] |

Table 3: ADC Purification and Characterization

| Technique | Purpose | Key Metrics |

| Size-Exclusion Chromatography (SEC) | Removal of unconjugated payload and linker | Purity, Aggregate Content (%)[9] |

| Hydrophobic Interaction Chromatography (HIC) | DAR determination, removal of unconjugated antibody | DAR distribution, Average DAR[10] |

| Tangential Flow Filtration (TFF) | Buffer exchange, removal of small molecules | Product recovery (typically >90%)[][12] |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Precise mass determination and DAR confirmation | Molecular weight, DAR species identification[10] |

| UV/Vis Spectroscopy | Rapid estimation of average DAR | Absorbance at 280 nm (antibody) and payload-specific wavelength[10] |

Experimental Protocols

Protocol 1: Antibody Modification with this compound

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., SEC or TFF)

Procedure:

-

Antibody Preparation: If necessary, perform a buffer exchange to ensure the antibody is in an amine-free buffer at the desired pH (7.2-8.5). Adjust the antibody concentration to 1-5 mg/mL.[6]

-

Linker Preparation: Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mM).[7]

-

Conjugation Reaction: Add a 10-20 fold molar excess of the this compound solution to the antibody solution.[1] Ensure the final concentration of the organic solvent does not exceed 10% (v/v) to maintain antibody integrity.[1]

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle shaking.[1]

-

Quenching: Add a quenching reagent, such as Tris-HCl, to a final concentration of 20-50 mM to stop the reaction.[6] Incubate for 15-30 minutes at room temperature.[6]

-

Purification: Purify the DBCO-modified antibody to remove excess linker and byproducts using size-exclusion chromatography (e.g., a desalting column) or tangential flow filtration.[6]

Protocol 2: Payload Conjugation to DBCO-Modified Antibody

Materials:

-

DBCO-modified antibody

-

Azide-functionalized payload

-

Anhydrous DMSO or DMF (if needed to dissolve the payload)

-

Purification system (e.g., SEC, HIC, or TFF)

Procedure:

-

Payload Preparation: Prepare a stock solution of the azide-functionalized payload in a compatible solvent (e.g., DMSO).

-

Conjugation Reaction: Add a 2-4 fold molar excess of the azide-payload solution to the DBCO-modified antibody solution.[7]

-

Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle agitation.[8]

-

Purification: Purify the resulting ADC from unreacted payload and other impurities using methods such as size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or tangential flow filtration (TFF).[1][9][13][14]

Protocol 3: Characterization of the ADC